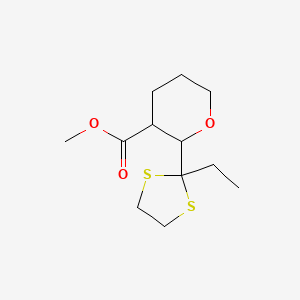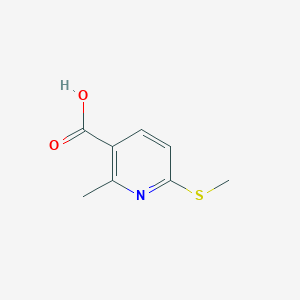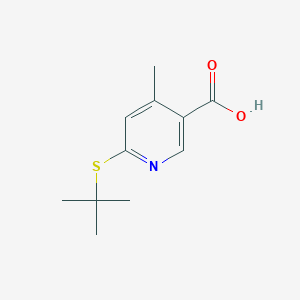![molecular formula C9H18N2O2 B13009025 4-{[(3-Methyloxetan-3-yl)methyl]amino}butanamide](/img/structure/B13009025.png)
4-{[(3-Methyloxetan-3-yl)methyl]amino}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-{[(3-Methyloxetan-3-yl)methyl]amino}butanamide involves several steps. The synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. common methods include the use of NMR, HPLC, LC-MS, and UPLC techniques to ensure the purity and quality of the compound .
Analyse Chemischer Reaktionen
4-{[(3-Methyloxetan-3-yl)methyl]amino}butanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-{[(3-Methyloxetan-3-yl)methyl]amino}butanamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a reagent in chemical synthesis, as well as in the development of new pharmaceuticals and other biologically active compounds. Additionally, it is used in industrial applications for the production of various chemicals and materials .
Wirkmechanismus
The mechanism of action of 4-{[(3-Methyloxetan-3-yl)methyl]amino}butanamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context. it is known to exert its effects through various biochemical and physiological mechanisms .
Vergleich Mit ähnlichen Verbindungen
4-{[(3-Methyloxetan-3-yl)methyl]amino}butanamide can be compared with other similar compounds, such as those with similar molecular structures and properties. Some of these similar compounds include other oxetane derivatives and amides. The uniqueness of this compound lies in its specific molecular structure and the particular applications it is used for .
Eigenschaften
Molekularformel |
C9H18N2O2 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
4-[(3-methyloxetan-3-yl)methylamino]butanamide |
InChI |
InChI=1S/C9H18N2O2/c1-9(6-13-7-9)5-11-4-2-3-8(10)12/h11H,2-7H2,1H3,(H2,10,12) |
InChI-Schlüssel |
MMCVPXJJDLIBCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC1)CNCCCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


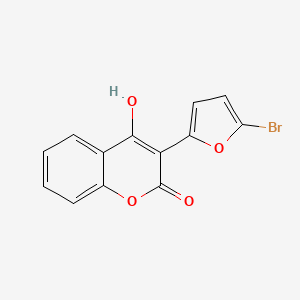
![Ethyl [3,4'-bipyridine]-6-carboxylate](/img/structure/B13008956.png)
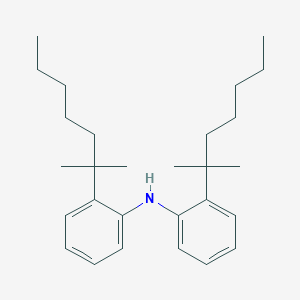

![{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B13008969.png)
![2-{Spiro[3.3]heptan-2-ylidene}acetic acid](/img/structure/B13008970.png)

